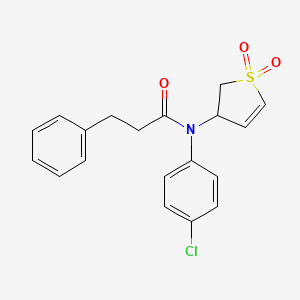
3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound belongs to the pyridazine family, which is a class of organic compounds that have been extensively studied due to their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets in the body. This compound has been shown to bind to specific enzymes and receptors, thereby inhibiting their activity and reducing their downstream effects. The exact mechanism of action of this compound is still under investigation, and further research is needed to fully elucidate its mode of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine are diverse and depend on the specific molecular targets that it interacts with. Some of the reported effects of this compound include the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. Additionally, this compound has been shown to exhibit anti-inflammatory and neuroprotective effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine in lab experiments include its potent activity against various molecular targets, its diverse biological effects, and its relatively low toxicity. However, the limitations of using this compound include its complex synthesis process, its high cost, and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine. Some of the potential areas of investigation include:
1. Further elucidation of the mechanism of action of this compound.
2. Development of more efficient and cost-effective synthesis methods.
3. Investigation of the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
4. Development of novel derivatives of this compound with improved potency and selectivity.
5. Investigation of the pharmacokinetics and pharmacodynamics of this compound in preclinical and clinical studies.
Conclusion:
In conclusion, 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine is a promising compound that has gained significant interest in the scientific community due to its potential applications in various fields. Further research is needed to fully elucidate its mechanism of action and to explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine involves a multi-step process that requires specialized equipment and expertise. The most commonly used method involves the reaction of 2-chloro-6-fluorobenzyl chloride with potassium thioacetate to form the thioester intermediate. This intermediate is then reacted with 4-cyanopyridine in the presence of a palladium catalyst to form the final product.
Aplicaciones Científicas De Investigación
3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have reported that this compound exhibits potent inhibitory activity against various enzymes and receptors that are involved in the pathogenesis of several diseases, including cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3S/c17-13-2-1-3-14(18)12(13)10-22-16-5-4-15(20-21-16)11-6-8-19-9-7-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUALCGJXNGCIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(C=C2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2880448.png)


![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2880454.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2880455.png)

![N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2880460.png)

![N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2880462.png)